N-(furan-2-ylmethyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a furan ring, a pyrimidoindole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-ylmethylamine and the pyrimidoindole derivative. These intermediates are then coupled under specific conditions to form the final product.
Preparation of Furan-2-ylmethylamine: This can be achieved through the reduction of furan-2-carboxaldehyde using a suitable reducing agent such as sodium borohydride.
Synthesis of Pyrimidoindole Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.
Coupling Reaction: The final step involves the reaction of furan-2-ylmethylamine with the pyrimidoindole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrimidoindole moiety can be reduced to form alcohol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrimidoindole moiety.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The furan and pyrimidoindole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but the compound’s structure suggests it could inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: A simpler analogue with a furan ring and an amine group.
Pyrimidoindole Derivatives: Compounds with similar core structures but different substituents.
Acetamide Derivatives: Compounds with an acetamide group but different aromatic or heterocyclic rings.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-({3-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE is unique due to the combination of the furan ring, pyrimidoindole moiety, and acetamide group. This unique structure may confer specific biological activities and make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16N4O3S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16N4O3S/c1-22-17(24)16-15(12-6-2-3-7-13(12)20-16)21-18(22)26-10-14(23)19-9-11-5-4-8-25-11/h2-8,20H,9-10H2,1H3,(H,19,23) |
InChI Key |
CDLCZQMEDSIMBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.